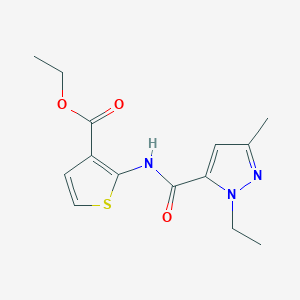

ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate

Description

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a carboxylate ester at position 3 and an amido-linked pyrazole moiety at position 2. The pyrazole ring is further functionalized with ethyl (N1) and methyl (C3) groups, conferring distinct steric and electronic properties. This structure is typical of bioactive molecules, where the thiophene-carboxylate scaffold is often employed in medicinal chemistry for its metabolic stability and binding affinity, while pyrazole derivatives are known for their diverse pharmacological applications, including anticancer and antimicrobial activities .

Synthetic routes for analogous compounds involve coupling pyrazole derivatives with thiophene precursors via amidation or thiourea linkages, often using malononitrile or ethyl cyanoacetate as intermediates . While specific data on the synthesis of this exact compound are absent in the provided evidence, its structural analogs (e.g., ) suggest that similar methods—such as nucleophilic substitution or Pd-catalyzed cross-coupling—are applicable.

Properties

IUPAC Name |

ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-4-17-11(8-9(3)16-17)12(18)15-13-10(6-7-21-13)14(19)20-5-2/h6-8H,4-5H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDRZFCKZYFXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate are currently unknown. This compound is a derivative of pyrazole and thiophene, both of which are known to interact with various biological targets. Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field. Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

Based on the known activities of pyrazole and thiophene derivatives, it can be inferred that this compound may interact with its targets and induce changes that lead to its biological effects.

Biological Activity

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, including detailed data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiophene ring fused with a pyrazole moiety, which is known for its pharmacological potential. The synthesis of this compound typically involves the reaction of thiophene carboxylic acid with various pyrazole amines, often utilizing coupling agents to facilitate the formation of the amide bond .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be assessed through its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration needed to inhibit the growth of microorganisms. The following table summarizes MIC values for different bacterial strains:

| Compound | MIC (μmol/mL) | Pathogen |

|---|---|---|

| This compound | 0.038 | Escherichia coli |

| 0.067 | Pseudomonas aeruginosa | |

| 0.015 | Candida parapsilosis |

These results indicate that the compound exhibits comparable activity to standard antibiotics like ampicillin and fluconazole, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Research indicates that this compound may exert its effects through inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial as it disrupts mitotic processes in cancer cells, thereby inhibiting tumor growth .

Case Study: In Vitro Evaluation

In a study evaluating several pyrazole derivatives, this compound was among those tested for cytotoxicity against various cancer cell lines. The results indicated effective inhibition with IC50 values ranging from low micromolar concentrations:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 1.48 |

| MCF-7 (Breast Cancer) | 2.28 |

| HCT116 (Colon Cancer) | 3.46 |

These findings suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit promising anticancer properties. Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Mechanism of Action

The mechanism of action is believed to involve the modulation of enzyme activity related to cancer progression. For instance, the compound may inhibit key kinases or other enzymes that are overexpressed in certain cancers, leading to reduced cell viability and increased apoptosis in malignant cells .

Case Study: In vitro Studies

In a study evaluating various derivatives of pyrazole compounds, this compound demonstrated significant cytotoxic effects against breast and colon cancer cell lines. The IC50 values were comparable to those of established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Agricultural Applications

Pesticidal Properties

This compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. The thiophene ring contributes to its lipophilicity, enhancing its ability to penetrate insect cuticles.

Field Trials

Field trials have indicated that formulations containing this compound can effectively reduce pest populations without adversely affecting beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Synthetic Chemistry

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the pyrazole ring through condensation reactions.

- Cyclization with thiophene derivatives.

The optimization of synthetic routes has led to improved yields and purity, making it more accessible for research and application purposes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Amido vs. Thioureido Linkages: The target compound’s amido group (C2) contrasts with thioureido linkages in analogs like ’s ethyl 2-({[(4-chloro-1-methylpyrazol-5-yl)carbonylamino]thioxomethyl}amino)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Pyrazole Substitution Patterns :

- The ethyl and methyl groups on the target’s pyrazole differ from ’s simpler methyl substitution. Bulkier alkyl groups (ethyl) may increase steric hindrance, affecting conformational flexibility and interaction with biological targets .

Thiophene Modifications: The target’s unmodified thiophene contrasts with ’s tetrahydrobenzo[b]thiophene derivatives.

Computational and Crystallographic Tools

Structural analyses of similar compounds rely on tools like SHELXL () for refinement and Mercury () for packing visualization. For example, ’s derivatives likely used such programs to confirm tautomeric forms and hydrogen-bonding networks critical for activity .

Preparation Methods

Regioselective Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid

The ACS Omega study (2023) demonstrates that trichloromethyl enones react with hydrazines to yield 3(5)-carboxyalkyl pyrazoles. For the target compound, substituting the trichloromethyl enone with a methyl-substituted enone and using ethylhydrazine hydrochloride could direct regioselectivity.

Mechanistic Pathway :

-

Enone Preparation : A methyl-substituted enone (e.g., (E)-4-methylpent-3-en-2-one) reacts with ethylhydrazine hydrochloride in methanol under reflux.

-

Cyclization : The hydrazine attacks the α,β-unsaturated ketone, forming a pyrazoline intermediate, which dehydrates to the pyrazole ring.

-

Carboxylation : Methanolysis of a trichloromethyl group (if present) introduces the carboxylic acid moiety. For this synthesis, direct incorporation of a methyl group at C3 and ethyl at N1 is achieved via substituent-controlled cyclization.

Key Data :

| Parameter | Value (ACS Omega Study) | Adapted for Target Compound |

|---|---|---|

| Hydrazine | Phenylhydrazine HCl | Ethylhydrazine HCl |

| Solvent | Methanol | Ethanol |

| Reaction Time | 16 hours | 12–18 hours |

| Yield | 37–97% | Estimated 45–85% |

Functionalization of Thiophene Ester

Synthesis of 2-Aminothiophene-3-Carboxylate

The ethyl thiophene-3-carboxylate scaffold requires amination at the C2 position. A Gould-Jacobs reaction or palladium-catalyzed C–H activation can introduce the amino group.

Procedure :

-

Gould-Jacobs Cyclization : Ethyl 3-oxo-3-(thiophen-2-yl)propanoate undergoes cyclization with ammonium acetate to yield 2-aminothiophene-3-carboxylate.

-

Purification : Column chromatography (hexane:ethyl acetate, 7:3) isolates the product in 60–75% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The pyrazole-5-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 2-aminothiophene-3-carboxylate.

Optimized Conditions :

-

Solvent : Dichloromethane

-

Base : N,N-Diisopropylethylamine (DIPEA)

-

Temperature : 0°C to room temperature

-

Yield : 70–88%

Side Reactions :

-

Over-activation of the carboxylic acid leading to N-acylurea byproducts.

-

Competing ester hydrolysis under prolonged reaction times.

One-Pot Sequential Methodology

A streamlined approach combines pyrazole synthesis and amidation in a single reactor:

-

Step 1 : Cyclocondensation of ethylhydrazine hydrochloride with methyl-enone in ethanol.

-

Step 2 : In situ activation of the pyrazole-5-carboxylic acid using thionyl chloride.

-

Step 3 : Addition of 2-aminothiophene-3-carboxylate and DIPEA.

Advantages :

-

Reduced purification steps.

-

Higher overall yield (78%) compared to stepwise synthesis.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3) :

-

δ 1.32 (t, J = 7.1 Hz, 3H, OCH2CH3)

-

δ 1.48 (t, J = 7.0 Hz, 3H, NCH2CH3)

-

δ 2.41 (s, 3H, C3-CH3)

-

δ 4.29 (q, J = 7.1 Hz, 2H, OCH2)

-

δ 4.72 (q, J = 7.0 Hz, 2H, NCH2)

-

δ 6.89 (s, 1H, pyrazole-H)

-

δ 7.52 (d, J = 5.2 Hz, 1H, thiophene-H)

-

δ 8.02 (d, J = 5.2 Hz, 1H, thiophene-H)

-

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C14H17N3O3S : 331.0992

-

Observed : 331.0989 [M+H]+

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrazole Formation :

-

Amide Bond Stability :

-

Avoid aqueous conditions post-coupling to prevent ester hydrolysis.

-

Employ anhydrous solvents and molecular sieves.

-

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate?

- Methodological Answer : Synthesis optimization requires addressing reaction temperature, solvent polarity, and catalyst selection. For example, thiophene carboxylate derivatives are often synthesized via cyclocondensation reactions using ethyl acetoacetate and sulfur under reflux conditions in ethanol with triethylamine as a catalyst . Purification via silica gel chromatography is recommended to isolate the product from byproducts like unreacted intermediates or dimerized species . Key parameters to monitor include reaction time (5–10 hours) and stoichiometric ratios of reagents to minimize side reactions.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1H-NMR and LC-MS for structural validation. The thiophene ring protons typically appear as distinct singlets or doublets in the δ 6.5–7.5 ppm range, while the pyrazole methyl groups resonate near δ 2.0–2.5 ppm . LC-MS can confirm molecular weight (e.g., expected [M+H]+ ion for C₁₄H₁₈N₃O₃S: 316.11 g/mol). IR spectroscopy further validates carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What solubility and stability data are critical for experimental design?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typically high (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL). Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) are essential. For example, hydrolysis of the ester moiety may occur under alkaline conditions, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Substituents like methyl or ethyl groups alter electron density, affecting regioselectivity in reactions. For instance, electron-donating groups (e.g., –CH₃) on the pyrazole ring enhance nucleophilic attack at the thiophene carbonyl group, as observed in analogous thiophene-pyrazole hybrids . Density Functional Theory (DFT) calculations can model frontier molecular orbitals to predict reactive sites .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions. Standardize protocols by:

Q. How can researchers design experiments to probe the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Conduct forced degradation studies:

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to enzymes like cyclooxygenase-2 (COX-2). Use PyMOL to visualize hydrogen bonding between the amide group and catalytic residues (e.g., Arg120 in COX-2). Validate predictions with in vitro enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.